molecular formula C16H12BrN3S B5518088 benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone

benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No. B5518088
M. Wt: 358.3 g/mol
InChI Key: HFANHGMQAAJDMD-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is a chemical compound with the linear formula C16H12BrN3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is characterized by a linear formula C16H12BrN3S . The compound has a molecular weight of 358.262 .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Benzaldehyde thiazolyl hydrazone derivatives have been studied for their potential in cancer treatment due to their cytotoxic properties. Research has indicated that certain thiazole hydrazone compounds exhibit potent effects on human tumor cell lines, including prostate cancer . This suggests that benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone could be a valuable compound in the development of new anticancer drugs.

Antimicrobial Applications

Thiazole compounds, including hydrazone derivatives, have been recognized for their antimicrobial properties. They have been used to combat drug-resistant pathogens and are considered in the development of new antimicrobial agents . This makes benzaldehyde thiazolyl hydrazone a candidate for further research in antimicrobial drug synthesis.

Pharmacological Potential

In pharmacology, thiazole derivatives are known for their broad spectrum of biological activities. They have been used as scaffolds to develop drugs with antioxidant, analgesic, anti-inflammatory, and neuroprotective properties . Benzaldehyde thiazolyl hydrazone could serve as an intermediate in synthesizing pharmacologically active molecules.

Material Science

While specific data on the use of benzaldehyde thiazolyl hydrazone in material science is limited, thiazole derivatives are known to be used in chemical compounds like sulfur drugs, biocides, fungicides, and dyes . These applications suggest potential research avenues for benzaldehyde thiazolyl hydrazone in material science, particularly in the development of functional materials with biological activity.

Chemical Synthesis

Hydrazones, including benzaldehyde thiazolyl hydrazone, are used in various chemical syntheses. They serve as intermediates in the preparation of other organic compounds, such as quinazolines and Schiff bases, which have significant applications in medicinal chemistry . The compound’s reactivity makes it a valuable tool for synthetic chemists.

Analytical Chemistry

In analytical chemistry, hydrazone derivatives can be used as reagents or analytical standards. Although specific applications of benzaldehyde thiazolyl hydrazone in analytical chemistry are not detailed in the available literature, its structural properties suggest potential use in analytical methods, such as spectroscopy or chromatography .

properties

IUPAC Name

N-[(E)-benzylideneamino]-4-(4-bromophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3S/c17-14-8-6-13(7-9-14)15-11-21-16(19-15)20-18-10-12-4-2-1-3-5-12/h1-11H,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFANHGMQAAJDMD-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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